BRPF1 Bromodomain Inhibition: 23-Fold Selectivity over BRPF2 and 117-Fold over BRPF3
N-[(2,5-Dibromophenyl)sulfonyl]valine exhibits pronounced selectivity within the BRPF (Bromodomain and PHD Finger-containing) protein family. In BROMOscan assays, the compound inhibits human BRPF1 with an IC50 of 65 nM [1]. In contrast, inhibition of the closely related bromodomain-containing proteins BRPF2-BRD1 (IC50 = 1,400 nM) and BRPF3 (IC50 = 7,600 nM) is markedly weaker [1]. This intrafamily selectivity profile—a 23-fold preference for BRPF1 over BRPF2 and a 117-fold preference over BRPF3—is not automatically recapitulated by other N-arylsulfonyl amino acid scaffolds. The valine side-chain and 2,5-dibromo aryl substitution likely contribute jointly to this discrimination.
| Evidence Dimension | IC50 for bromodomain inhibition (nM) |
|---|---|
| Target Compound Data | 65 nM (human BRPF1) |
| Comparator Or Baseline | 1,400 nM (human BRPF2-BRD1); 7,600 nM (human BRPF3) |
| Quantified Difference | 23-fold vs BRPF2; 117-fold vs BRPF3 |
| Conditions | BROMOscan assay; human proteins expressed in E. coli BL21; 1 hr incubation |
Why This Matters
This selectivity profile enables researchers to interrogate BRPF1-specific epigenetic functions with reduced confounding signals from BRPF2/3 inhibition, a capability that mono-brominated analogs may not reliably provide.
- [1] BindingDB. BDBM50249772 (CHEMBL4067436). Inhibition data for N-[(2,5-dibromophenyl)sulfonyl]valine against human BRPF1, BRPF2-BRD1, and BRPF3. View Source
